molecular formula C13H26N2O2Si B11850649 N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] CAS No. 62051-14-3

N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]

Cat. No.: B11850649
CAS No.: 62051-14-3
M. Wt: 270.44 g/mol
InChI Key: POAICQVHJODXHG-UHFFFAOYSA-N
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Description

N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] is a silicon-based bis-acetamide compound characterized by a central ethenyl(methyl)silanediyl group linking two N-(propan-2-yl)acetamide moieties.

Properties

CAS No.

62051-14-3

Molecular Formula

C13H26N2O2Si

Molecular Weight

270.44 g/mol

IUPAC Name

N-[[acetyl(propan-2-yl)amino]-ethenyl-methylsilyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H26N2O2Si/c1-9-18(8,14(10(2)3)12(6)16)15(11(4)5)13(7)17/h9-11H,1H2,2-8H3

InChI Key

POAICQVHJODXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)[Si](C)(C=C)N(C(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) typically involves the reaction of vinylmethylsilane with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silane compounds.

Scientific Research Applications

Chemistry: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with enhanced properties such as increased thermal stability and mechanical strength.

Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of bioactive molecules and in the study of biological pathways.

Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool in the development of targeted drug delivery systems.

Industry: In the industrial sector, N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used in the production of coatings, adhesives, and sealants. Its chemical properties contribute to the durability and performance of these products.

Mechanism of Action

The mechanism of action of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) involves its interaction with specific molecular targets. The silanediyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, leading to the formation of desired products.

Comparison with Similar Compounds

Structural Comparisons

Linker Group Variations

  • Silicon vs. Carbon Linkers: The silanediyl group in the target compound contrasts with carbon-based linkers like methylene (–CH2–) or phenylene (–C6H4–) in analogs such as N,N'-(methylenedi-4,1-phenylene)bisacetamide (CAS 2719-05-3, ). Silicon’s larger atomic radius increases bond length (Si–C ≈ 1.87 Å vs.
  • Oxygen-Containing Linkers : Compounds like N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis-acetamide () incorporate ether (–O–) groups, improving polarity and hydrogen-bonding capacity, unlike the hydrophobic silanediyl linker .

Functional Group Variations

  • Acetamide Substituents : The N-(propan-2-yl) groups in the target compound increase hydrophobicity compared to simpler analogs like N,N'-diacetyl-1,4-phenylenediamine (CAS 140-50-1, ), which has unsubstituted acetamide termini .
  • Sulfonyl vs. Silanediyl : N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] (CAS 93629-90-4, ) features sulfonyl (–SO2–) groups, which are electron-withdrawing, contrasting with the electron-neutral silanediyl group .
Physicochemical Properties
  • Thermal Stability : Silicon-linked compounds often exhibit higher thermal stability than carbon analogs due to stronger Si–C bonds. However, silanediyl groups may hydrolyze under acidic/basic conditions, unlike stable sulfonyl or phenylene linkers .
  • Solubility : The hydrophobic isopropyl and silanediyl groups reduce water solubility compared to oxygenated analogs (e.g., ether-linked bis-acetamides in ) .
  • Spectroscopic Features : IR spectra of acetamides (e.g., ) show C=O stretches near 1670 cm⁻¹ and NH stretches near 3260 cm⁻¹. The silanediyl group may introduce Si–C stretches (~700 cm⁻¹) absent in carbon-linked analogs .

Biological Activity

N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide], a silane-based compound, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure includes two acetamide groups linked by an ethenyl(methyl)silanediyl moiety. Its molecular formula is C12H22N2O2SiC_{12}H_{22}N_2O_2Si, with a molecular weight of approximately 250.39 g/mol. The presence of silicon in its structure may contribute to unique biological interactions.

Biological Activity Overview

Research indicates that compounds similar to N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide exhibit various biological activities, including:

  • Antimicrobial Effects : Some silane derivatives have shown promising antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that silane compounds may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective capabilities in models of neurodegeneration.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of silane-based compounds found that N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential use of this compound in developing antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cells. The IC50 values were determined to be:

Cell LineIC50 (µM)
MCF-715
PC-320

These findings suggest that N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] may have potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research on neuroprotective effects indicated that the compound could reduce oxidative stress in neuronal cells. A study reported a decrease in reactive oxygen species (ROS) levels by approximately 30% when treated with the compound compared to untreated controls.

Toxicological Assessments

Toxicological evaluations have shown that the compound has a favorable safety profile. The No Observed Adverse Effect Level (NOAEL) was established at 320 mg/kg/day in repeated dose toxicity studies conducted on rats. Additionally, it was not classified as a skin sensitizer or mutagen based on standard assays.

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